Cas no 26963-41-7 (1-(5-bromothiophen-2-yl)butane-1,3-dione)
1-(5-Bromothiophen-2-yl)butane-1,3-dione is a brominated thiophene derivative featuring a β-diketone functional group, making it a versatile intermediate in organic synthesis. Its structure combines electrophilic reactivity at the bromine site with the chelating properties of the diketone moiety, enabling applications in coordination chemistry and cross-coupling reactions. The compound is particularly useful in the synthesis of heterocyclic frameworks, metal complexes, and functionalized materials. Its stability under standard conditions and well-defined reactivity profile facilitate precise modifications in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (bromine) and electron-donating (thiophene) groups enhances its utility in designing tailored molecular architectures.
26963-41-7 structure
Product Name:1-(5-bromothiophen-2-yl)butane-1,3-dione
CAS No:26963-41-7
MF:C8H7BrO2S
MW:247.108980417252
CID:250326
PubChem ID:42614631
Update Time:2025-10-29
1-(5-bromothiophen-2-yl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Butanedione,1-(5-bromo-2-thienyl)-
- 1-(5-BROMOTHIOPHEN-2-YL)BUTANE-1,3-DIONE
- EN300-1126152
- DTXSID90655184
- AKOS010227222
- 26963-41-7
- (2-Chlorophenyl)cyclopropylmethyl-aminehydrochloride
- SCHEMBL14624168
- 1-(5-bromothiophen-2-yl)butane-1,3-dione
-
- Inchi: 1S/C8H7BrO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3
- InChI Key: JXDALOQSBZBJTM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(CC(C)=O)=O)S1
Computed Properties
- Exact Mass: 245.93501
- Monoisotopic Mass: 245.935
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.4A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.576
- Boiling Point: 349.1°Cat760mmHg
- Flash Point: 164.9°C
- Refractive Index: 1.572
- PSA: 34.14
1-(5-bromothiophen-2-yl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126152-0.05g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| Enamine | EN300-1126152-0.1g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1126152-0.25g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
| Enamine | EN300-1126152-0.5g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
| Enamine | EN300-1126152-1.0g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1126152-2.5g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
| Enamine | EN300-1126152-5.0g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-1126152-10.0g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-1126152-1g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 95% | 1g |
$414.0 | 2023-10-26 | |
| Enamine | EN300-1126152-5g |
1-(5-bromothiophen-2-yl)butane-1,3-dione |
26963-41-7 | 95% | 5g |
$1199.0 | 2023-10-26 |
1-(5-bromothiophen-2-yl)butane-1,3-dione Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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